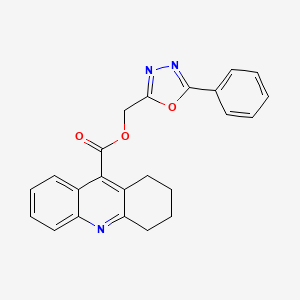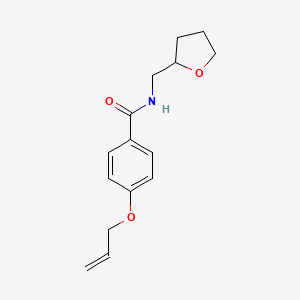![molecular formula C22H16ClN3O2 B4406940 4-chloro-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4406940.png)
4-chloro-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide
Overview
Description
4-chloro-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide, also known as GW-501516 or Cardarine, is a synthetic drug that is classified as a selective androgen receptor modulator (SARM). It was originally developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and fat burning.
Mechanism of Action
4-chloro-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This leads to an increase in the expression of genes involved in lipid metabolism and energy expenditure. It also stimulates the production of mitochondria, which are responsible for producing energy in cells. These effects lead to increased endurance and fat burning.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle. It also increases the expression of genes involved in mitochondrial biogenesis and oxidative phosphorylation. These effects lead to improved endurance and energy metabolism.
Advantages and Limitations for Lab Experiments
4-chloro-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide has several advantages for lab experiments. It is easy to administer and has a long half-life, which allows for consistent dosing. It also has a high bioavailability and is well-tolerated in animal models. However, there are some limitations to its use in lab experiments. It has been shown to induce liver tumors in rats at high doses, which raises concerns about its safety. It also has the potential to interact with other drugs and supplements, which may complicate experimental design.
Future Directions
There are several future directions for research on 4-chloro-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide. One area of interest is its potential as a treatment for metabolic and cardiovascular diseases. It may also have applications in the treatment of muscle wasting and sarcopenia. Additionally, further studies are needed to better understand its safety profile and potential interactions with other drugs.
Scientific Research Applications
4-chloro-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes and obesity. It has also been investigated as a potential treatment for cardiovascular diseases such as atherosclerosis and heart failure.
properties
IUPAC Name |
4-chloro-N-(2-methoxy-5-quinoxalin-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-28-21-11-8-15(20-13-24-17-4-2-3-5-18(17)25-20)12-19(21)26-22(27)14-6-9-16(23)10-7-14/h2-13H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWVMOYDRSZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4406858.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4406868.png)
![4-isobutoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4406870.png)

![3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4406879.png)
![4-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4406889.png)

![methyl N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4406902.png)
![4-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4406906.png)
![3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4406911.png)
![4-[(ethylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4406917.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4406925.png)

